molecular formula C16H19N5O2 B11045263 (2E)-2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide

(2E)-2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide

Cat. No.: B11045263
M. Wt: 313.35 g/mol
InChI Key: SDJLOBJKQUTGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

The synthesis of 2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE involves multiple steps. One common method includes the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, selectively involving the C1=O carbonyl group . The reduction products are then condensed with aldehydes and acetone to afford new derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate for reduction and aldehydes for condensation reactions. The major products formed from these reactions are typically new pyrroloquinoline derivatives with different functional groups.

Scientific Research Applications

2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its anticoagulant activity is due to its ability to inhibit blood coagulation factors Xa and XIa . The exact molecular pathways involved in its other biological activities are still under investigation.

Comparison with Similar Compounds

Similar compounds include other pyrroloquinoline derivatives, such as:

The uniqueness of 2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE lies in its specific functional groups and the resulting biological activities.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

1-[(2-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)imino]guanidine

InChI

InChI=1S/C16H19N5O2/c1-8-7-16(2,3)21-13-10(8)5-9(23-4)6-11(13)12(14(21)22)19-20-15(17)18/h5-7,22H,1-4H3,(H3,17,18)

InChI Key

SDJLOBJKQUTGAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC(=N)N)(C)C

Origin of Product

United States

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